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Compound of Interest

Compound Name: Winthrop

Cat. No.: B15181970

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of
phenobarbital, a long-acting barbiturate with established anticonvulsant and sedative-hypnotic
activities. The following sections detail its fundamental chemical and physical characteristics,
present experimental protocols for their determination, and illustrate its primary mechanism of
action. All quantitative data is summarized for clarity and ease of comparison.

Core Physicochemical Properties

Phenobarbital (5-ethyl-5-phenyl-barbituric acid) is a white crystalline powder.[1] Its properties
are crucial for formulation development, understanding its pharmacokinetic profile, and
ensuring its therapeutic efficacy. The properties of both the free acid and its sodium salt are

presented below.

Table 1: General and Physicochemical Properties of
Phenobarbital
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Property Value Source(s)

Molecular Formula C12H12N203 [1112]

Molecular Weight 232.24 g/mol [1103114]
Odorless white crystalline

Appearance powder or colorless crystals.[1]  [1][3]
[3]

Taste Slightly bitter [11[3]

Melting Point 174-178 °C [1][3][5]

Boiling Point 374.4°C (estimate) [6]

pKa 7.14-7.3 [1][6][7]

LogP (Partition Coefficient) 1.47 [1]

Water Solubility

~1 g/L or 1 mg/mL.[8] Very
slightly soluble.[6]

[6]18]

Topological Polar Surface Area  75.3 A2 [4]
Hydrogen Bond Donor Count 2 [4107]
Hydrogen Bond Acceptor

3 [417]

Count

ble 2: Solubilitv of Phenobarbital i : Solvents

Solvent

Solubility Description

Source(s)

Water

Very slightly soluble (~1 g/L)

[6]18]

Ethanol (96%)

Freely soluble

[6]

Chloroform Soluble
Ether Soluble
Benzene ~1.4 g/L
Alkali Hydroxides/Carbonates Soluble [5]1[6]
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ble 3: ies of Phenobarbital Sodi

Property Value Source(s)
Molecular Formula C12H11N2NaOs [9][10]
Molecular Weight 254.22 g/mol 9]

White, crystalline powder, may
Appearance ) [9][10]
be hygroscopic.[9][10]

- Freely soluble (= 100 mg/mL);
Water Solubility 1 gin ~1 mL[9][L0] [9][10]

Ethanol Solubility Soluble [10]
Ether/Chloroform Solubility Insoluble
Aqueous Solution pH ~9.3 9]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.
These represent standard pharmaceutical analysis techniques applicable to a compound like
phenobarbital.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the extent of a drug's
ionization at different physiological pH values. Potentiometric titration is a common and
accurate method for its determination.[11][12]

Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the
solution is monitored as a function of the volume of titrant added. The pKa is determined from
the inflection point of the resulting titration curve, which corresponds to the pH at which the
concentrations of the ionized and non-ionized species are equal.[13]

Methodology:

» Preparation of Solutions:
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o Prepare a standard solution of phenobarbital (e.g., 1 mM) in a suitable solvent, typically a
co-solvent system (e.g., water-methanol) for poorly soluble compounds.[11]

o Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCI) and 0.1 M sodium
hydroxide (NaOH).[11]

o Prepare a solution of 0.15 M potassium chloride (KCI) to maintain constant ionic strength.
[11]

 Calibration:
o Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[11]
e Titration Procedure:

o Place a known volume (e.g., 20 mL) of the phenobarbital solution into a temperature-
controlled vessel equipped with a magnetic stirrer.

o Immerse the calibrated pH electrode into the solution.
o To determine the acidic pKa, make the solution acidic (pH ~2) with 0.1 M HCI.[11]
o Begin titration by adding small, precise increments of 0.1 M NaOH.

o After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and
record the pH and the total volume of titrant added.[11]

o Continue the titration until the pH reaches approximately 12.
e Data Analysis:

o Plot the recorded pH values against the volume of NaOH added to generate a titration
curve.

o The pKa is the pH at the half-equivalence point. The equivalence point is identified as the
point of maximum slope on the titration curve (the inflection point).[13]
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o Alternatively, plot the first derivative (ApH/AV) against the average volume to precisely
locate the equivalence point.
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Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP by Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's
lipophilicity, which is crucial for predicting its absorption, distribution, and membrane
permeability. The shake-flask method is the gold standard for its experimental determination.
[14][15]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-
octanol and water. After reaching equilibrium, the concentration of the compound in each phase
is measured. The patrtition coefficient (P) is the ratio of the concentration in the organic phase
to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[14]

Methodology:

e Preparation:
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o Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-
octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
[16]

o Prepare a stock solution of phenobarbital in the pre-saturated aqueous phase. The
concentration should be chosen to ensure accurate quantification in both phases after
partitioning.

Partitioning:

o In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise
volume of the pre-saturated n-octanol and the phenobarbital stock solution.[16]

o Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure
equilibrium is reached (e.g., 1-24 hours). The duration should be optimized to avoid
emulsion formation.

Phase Separation:

o Allow the phases to separate completely. Centrifugation can be used to expedite this
process and ensure a clean separation.

Quantification:
o Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

o Determine the concentration of phenobarbital in each aliquot using a validated analytical
method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or
Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

Calculation:
o Calculate the partition coefficient (P) using the formula:
» P =[Concentration in n-octanol] / [Concentration in agueous phase]

o Calculate LogP:
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= LogP = log10(P)

Mechanism of Action: GABA-A Receptor Modulation

Phenobarbital exerts its primary effects by interacting with the y-aminobutyric acid type A
(GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous
system.[7][17][18][19]

Phenobarbital binds to an allosteric site on the GABA-A receptor complex.[19] This binding
potentiates the effect of GABA by increasing the duration of chloride (Cl~) channel opening.[18]
[19] The prolonged channel opening leads to an enhanced influx of chloride ions into the
neuron. This influx causes hyperpolarization of the neuronal membrane, making it less
excitable and raising the threshold for firing an action potential.[18] This overall increase in
synaptic inhibition is the basis for phenobarbital's anticonvulsant and sedative effects.[7] At
higher concentrations, phenobarbital can also directly activate the GABA-A receptor, even in
the absence of GABA.[17] Additionally, it may inhibit excitatory glutamate receptors, further
contributing to its CNS depressant effects.[7][17]
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Caption: Phenobarbital's mechanism of action at the GABA-A receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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